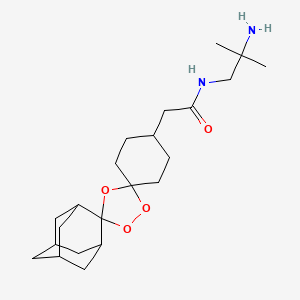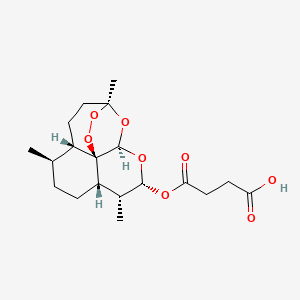
Avibactam sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacterial pathogens. It is often used in combination with ceftazidime, a third-generation cephalosporin, to treat complicated intra-abdominal infections and complicated urinary tract infections caused by multi-drug resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of avibactam sodium involves several steps. One method includes the reaction of sodium 2-ethylhexanoate with an intermediate compound K. The intermediate compound K is synthesized through a series of reactions starting from compound J, which reacts with ammonium formate, formic acid, and triethylamine in the presence of a catalyst. This reaction removes benzyl groups to form compound K1. Compound K1 then undergoes sulfonation and crystallization to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves chiral resolution using oxalic acid, ring-closing using solid phosgene, and hydrolysis using lithium hydroxide. These steps ensure high yield and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Avibactam sodium primarily undergoes hydrolysis and recyclisation reactions. It inhibits serine beta-lactamases by acylating the nucleophilic active site serine. The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency .
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Recyclisation: Involves a proton shuttle mechanism where a structural water molecule protonates the nucleophilic serine.
Major Products: The major products formed from these reactions include the inactivated beta-lactamase enzyme and the hydrolyzed this compound .
Scientific Research Applications
Avibactam sodium has several scientific research applications:
Chemistry: Used as a model compound to study beta-lactamase inhibition mechanisms.
Biology: Investigated for its role in combating bacterial resistance.
Medicine: Used in combination with ceftazidime to treat severe bacterial infections, especially those caused by multi-drug resistant Gram-negative bacteria
Industry: Employed in the development of new antibiotics and beta-lactamase inhibitors.
Mechanism of Action
Avibactam sodium inhibits beta-lactamase enzymes by forming a covalent and reversible bond with the active site serine. This prevents the enzyme from hydrolyzing beta-lactam antibiotics, thereby restoring the antibiotic’s activity against resistant bacteria. The compound is effective against class A, class C, and some class D beta-lactamases .
Comparison with Similar Compounds
- Clavulanic Acid
- Tazobactam
- Sulbactam
Comparison: Avibactam sodium is unique in its ability to inhibit a broader range of beta-lactamases, including class A, class C, and some class D enzymes. Unlike clavulanic acid, tazobactam, and sulbactam, this compound is effective against Klebsiella pneumoniae carbapenemases and other resistant beta-lactamases .
This compound’s unique diazabicyclooctane scaffold and its reversible inhibition mechanism make it a potent and versatile beta-lactamase inhibitor .
Properties
CAS No. |
1192491-61-4 |
|---|---|
Molecular Formula |
C7H11N3NaO6S |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1 |
InChI Key |
AXVUNLXMABVHIF-JBUOLDKXSA-N |
SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
1192491-61-4 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NXL104; NXL-104; NXL 104; Avibactam; Avibactam sodium. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















